![molecular formula C10H12N2O2 B3335933 N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide CAS No. 15540-89-3](/img/structure/B3335933.png)
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide
Overview
Description
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound, also known as DMAA-OH, has been synthesized using various methods and has been shown to have potential applications in the field of biochemistry and physiology. In
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide is not fully understood, but it is thought to involve its antioxidant properties. N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to scavenge free radicals, which may reduce oxidative stress and protect against cellular damage. Additionally, N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, which may reduce oxidative stress and protect against cellular damage. N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has also been shown to reduce inflammation and protect against neuronal damage in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide in lab experiments is its antioxidant properties, which may reduce oxidative stress and protect against cellular damage. Additionally, N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to have neuroprotective properties, which may be useful in the study of neurodegenerative diseases. However, one limitation of using N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide. One area of research could be the development of new synthesis methods to improve the yield and purity of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide and its potential applications in the treatment of oxidative stress-related diseases and neurodegenerative diseases. Finally, studies could be conducted to explore the potential use of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide in combination with other compounds for increased efficacy.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases. N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models.
properties
IUPAC Name |
(2E)-N-(2,5-dimethylphenyl)-2-hydroxyiminoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-4-8(2)9(5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKJIFOQFOHKRI-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430644 | |
Record name | ST50332333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide | |
CAS RN |
15540-89-3 | |
Record name | NSC339619 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50332333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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